Physicochemical Characterization, Synthesis, and Analytical Validation of (2-Ethoxy-3-methoxybenzyl)amine
Physicochemical Characterization, Synthesis, and Analytical Validation of (2-Ethoxy-3-methoxybenzyl)amine
Executive Summary
(2-Ethoxy-3-methoxybenzyl)amine is a highly functionalized primary amine characterized by a dual-ether substituted benzene ring. In modern drug development, this specific structural motif serves as a critical pharmacophoric building block, particularly in the rational design of quinoline derivatives targeting LXR-mediated cardiovascular diseases ()[1]. This technical guide details the compound's core molecular properties, a self-validating synthetic workflow, and the rigorous analytical protocols required to confirm its identity, molecular weight, and purity.
Physicochemical Profiling: Formula and Molecular Weight
The core identity of (2-Ethoxy-3-methoxybenzyl)amine is defined by its precise regiochemistry: an ethoxy group at the 2-position and a methoxy group at the 3-position relative to the benzylic amine moiety.
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Free Base: The free amine has the molecular formula C10H15NO2 . Calculating the standard atomic weights yields a molecular weight of 181.24 g/mol . The monoisotopic mass is precisely 181.1103 Da ()[2].
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Hydrochloride Salt: In laboratory and commercial settings, the compound is almost exclusively synthesized and stored as a hydrochloride salt (CAS: 89411-10-9) to prevent oxidative degradation (). The addition of HCl shifts the formula to C10H16ClNO2 , increasing the molecular weight to 217.69 g/mol [3].
Table 1: Comparative Physicochemical Properties
| Property | Free Base Amine | Hydrochloride Salt |
| Molecular Formula | C10H15NO2 | C10H16ClNO2 |
| Molecular Weight | 181.24 g/mol | 217.69 g/mol |
| Monoisotopic Mass | 181.1103 Da | 217.0870 Da |
| CAS Number | N/A (Typically generated in situ) | 89411-10-9 |
| Physical State | Viscous, nucleophilic oil | Stable crystalline solid |
| InChIKey | OSEQUTZSYCJOBV-UHFFFAOYSA-N | PWWDEXCWUMZHPX-UHFFFAOYSA-N |
Synthetic Methodology: Reductive Amination
Direct alkylation of ammonia with a substituted benzyl chloride is notoriously difficult to control, frequently resulting in a statistical mixture of primary, secondary, and tertiary amines. To ensure absolute mono-alkylation selectivity, the field-proven methodology is the reductive amination of 2-ethoxy-3-methoxybenzaldehyde.
Protocol: Highly Selective Reductive Amination
Objective: Synthesize the target primary amine while strictly suppressing secondary dimer formation.
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Imine Condensation: Dissolve 10.0 mmol of 2-ethoxy-3-methoxybenzaldehyde in 30 mL of anhydrous methanol. Add 100.0 mmol (10 equivalents) of ammonium acetate (NH4OAc).
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Causality: A massive stoichiometric excess of the ammonia source is critical. It drives the thermodynamic equilibrium entirely toward the primary imine (Schiff base) and sterically outcompetes the newly formed primary amine from reacting with unreacted aldehyde, thereby preventing dimerization.
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Selective Reduction: Stir the mixture at room temperature for 30 minutes. Cool to 0 °C and add 15.0 mmol of sodium cyanoborohydride (NaBH3CN) portion-wise.
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Causality: NaBH3CN is explicitly chosen over standard sodium borohydride (NaBH4). NaBH3CN is stable in the mildly acidic conditions created by NH4OAc and is highly chemoselective for protonated imines over neutral carbonyls, preventing the premature reduction of the starting aldehyde into an alcohol byproduct.
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Quenching & Extraction: After 12 hours of stirring, quench with 1M NaOH (20 mL) to break down borate complexes. Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base oil.
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Salt Formation (Stabilization): Dissolve the crude oil in 10 mL of anhydrous diethyl ether. Dropwise add 4M HCl in dioxane until precipitation ceases. Filter and dry the white crystalline solid under vacuum.
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Causality: The free base is a nucleophilic oil prone to atmospheric oxidation and CO2 absorption (which forms carbamates). Conversion to the HCl salt creates a thermodynamically stable, non-hygroscopic solid that can be easily purified by simple trituration, bypassing the need for low-yield column chromatography.
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Analytical Validation (Self-Validating System)
A robust experimental protocol must be self-validating. To confirm the molecular formula and weight, orthogonal analytical techniques (Mass Spectrometry and NMR) are employed to cross-verify the structural integrity.
Table 2: Analytical Validation Data
| Technique | Target Signal / Expected Value | Structural Assignment & Validation Purpose |
| ESI-HRMS (+) | m/z 182.1176 [M+H]+ | Confirms the exact molecular weight and formula (C10H16NO2+). |
| 1H NMR (D2O) | δ 4.15 (s, 2H) | Confirms the benzylic methylene protons (CH2-NH3+). |
| 1H NMR (D2O) | δ 4.05 (q, 2H), 1.35 (t, 3H) | Validates the intact ethoxy group at the 2-position. |
| 1H NMR (D2O) | δ 3.85 (s, 3H) | Validates the intact methoxy group at the 3-position. |
| 13C NMR (D2O) | δ ~40.5 ppm | Confirms primary amine carbon, ruling out secondary dimers. |
Self-Validation Checkpoint: The synthesis is considered successful and free of over-alkylation only if the 13C NMR spectrum shows a single primary benzylic carbon peak at ~40.5 ppm. The presence of a signal further downfield (~50-55 ppm) would indicate a failed selectivity control, revealing the presence of a secondary amine dimer. High-Resolution Mass Spectrometry (HRMS) acts as the ultimate validation of the molecular formula, where the [M+H]+ peak at m/z 182.1176 definitively proves the C10H15NO2 composition ()[2].
Process Visualization
Workflow for the synthesis and analytical validation of (2-Ethoxy-3-methoxybenzyl)amine.
References
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PubChemLite. "89411-10-9 (C10H15NO2) - Exact Mass and Chemical Properties". National Center for Biotechnology Information. Available at:[Link]
- World Intellectual Property Organization. "WO2005058834A2 - Quinolines useful in treating cardiovascular disease". Google Patents.
